![molecular formula C10H9BrF3N B6218349 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2758004-91-8](/img/new.no-structure.jpg)
2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is a pyridine derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethylcyclobutyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine with bromine in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-[1-(trifluoromethyl)cyclobutyl]pyridine, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals.
Agricultural Chemistry: It is utilized in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and binding affinity. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Lacks the cyclobutyl group but shares similar reactivity.
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure with chlorine instead of bromine.
2-Iodo-6-(trifluoromethyl)pyridine: Contains iodine, which can influence its reactivity and applications
Uniqueness
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethylcyclobutyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical transformations. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2758004-91-8 |
---|---|
Molecular Formula |
C10H9BrF3N |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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